Bienvenue dans la boutique en ligne BenchChem!

2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one

Ion Channel Pharmacology KCNQ Channel Modulators Automated Patch Clamp Electrophysiology

This compound uniquely combines a 6-fluoro substituent for metabolic stability and a reactive 2-chloromethyl handle for derivatization. It is a verified KCNQ2/Q3 antagonist (IC50 120 nM) with minimal CYP2D6 inhibition (IC50 19.9 µM), making it an ideal tool for CNS channel research and a high-value intermediate for focused library synthesis. Non-fluorinated or non-chloromethyl analogs cannot replicate this dual functionality.

Molecular Formula C9H6ClFN2O
Molecular Weight 212.61
CAS No. 163311-08-8
Cat. No. B2996905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one
CAS163311-08-8
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)NC(=N2)CCl
InChIInChI=1S/C9H6ClFN2O/c10-4-8-12-7-2-1-5(11)3-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14)
InChIKeyTWJRYCIXGXFWGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Chloromethyl)-6-fluoroquinazolin-4(3H)-one (CAS 163311-08-8): A Dual-Functional Quinazolinone Building Block and KCNQ Channel Modulator


2-(Chloromethyl)-6-fluoroquinazolin-4(3H)-one (CAS 163311-08-8) is a heterocyclic compound belonging to the quinazolinone family, characterized by a chloromethyl group at the 2-position and a fluorine atom at the 6-position of the quinazolinone ring . It exhibits a molecular formula of C₉H₆ClFN₂O and a molecular weight of 212.61 g/mol . This compound serves both as a versatile synthetic intermediate, enabling efficient derivatization for drug discovery, and as a direct modulator of potassium voltage-gated channels, specifically demonstrating antagonist activity at KCNQ2/Q3 channels [1].

Why 2-(Chloromethyl)-6-fluoroquinazolin-4(3H)-one (CAS 163311-08-8) Cannot Be Replaced by Generic Quinazolinone Analogs


Generic substitution of 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one with other quinazolinone derivatives is precluded by its unique dual substitution pattern. The non-fluorinated analog, 2-(chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8), lacks the 6-fluoro group, which is known to enhance metabolic stability and target binding affinity [1]. Conversely, 6-fluoroquinazolin-4(3H)-one (CAS 16499-56-2) lacks the 2-chloromethyl handle, which is essential for nucleophilic substitution and subsequent derivatization . The combination of both substituents in CAS 163311-08-8 is not merely additive; it enables a distinct pharmacological profile and synthetic utility that cannot be replicated by either mono-substituted analog, as evidenced by its specific KCNQ2/Q3 antagonism and unique CYP inhibition pattern [2].

Quantitative Differentiation of 2-(Chloromethyl)-6-fluoroquinazolin-4(3H)-one (CAS 163311-08-8) from Structural Analogs


Potent KCNQ2/Q3 Antagonism: A 2-Fold Improvement Over Closest Structural Analog

In direct head-to-head comparison using identical assay conditions, 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one (target compound) exhibits an IC50 of 120 nM as a KCNQ2/Q3 antagonist, which represents a 2-fold increase in potency compared to its closest structural analog, CHEMBL2163659 (IC50 = 240 nM) [1][2]. Both compounds were evaluated in CHO cells expressing human KCNQ2/Q3 channels using automated patch clamp electrophysiology with a 3-minute incubation period [1][2].

Ion Channel Pharmacology KCNQ Channel Modulators Automated Patch Clamp Electrophysiology

Favorable CYP Inhibition Profile: Minimal CYP2D6 Interaction Compared to Quinazolinone Class Average

2-(Chloromethyl)-6-fluoroquinazolin-4(3H)-one demonstrates a CYP inhibition profile that is favorable for lead optimization. It inhibits CYP3A4 with an IC50 of 3.9 µM and CYP2D6 with an IC50 of 19.9 µM [1]. This contrasts with the broader class of quinazolinone derivatives, which often exhibit more potent and non-selective CYP inhibition (class-level inference) [2]. The high IC50 for CYP2D6 (19.9 µM) indicates a low potential for drug-drug interactions involving this key metabolic enzyme, a common liability for many heterocyclic scaffolds [2].

Drug Metabolism CYP Inhibition ADME-Tox Profiling

Dual-Functional Synthetic Intermediate: Enables Efficient Derivatization via Nucleophilic Substitution

As a synthetic intermediate, 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one offers a unique combination of a reactive chloromethyl group at C2 and a metabolically stabilizing fluorine at C6 . This dual functionality is absent in the mono-substituted analogs: 6-fluoroquinazolin-4(3H)-one (CAS 16499-56-2) lacks the chloromethyl handle for derivatization, while 2-(chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8) lacks the fluorine atom that enhances target binding and metabolic stability [1]. The presence of both groups enables a wider range of synthetic transformations, including nucleophilic substitution at the C2 chloromethyl group while retaining the beneficial properties of the C6 fluorine .

Medicinal Chemistry Synthetic Methodology Quinazolinone Derivatization

Structural Determinants of Ion Channel Selectivity: 6-Fluoro Substitution Reduces Off-Target KCNQ1 Activity

Comparative analysis of KCNQ channel selectivity reveals that 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one exhibits a more favorable selectivity profile than non-fluorinated quinazolinone analogs. While the target compound shows potent KCNQ2/Q3 antagonism (IC50 = 120 nM) [1], a structurally related quinazolinone series without the 6-fluoro group demonstrated relatively poor selectivity across multiple KCNQ channels and lacked activity at the KCNQ2(W236L) mutant channel [2]. The 6-fluoro substituent in the target compound is hypothesized to enhance binding specificity through additional hydrophobic and electrostatic interactions within the channel pore [2].

Ion Channel Selectivity KCNQ Channel Pharmacology Structure-Activity Relationship (SAR)

Optimal Research and Industrial Applications for 2-(Chloromethyl)-6-fluoroquinazolin-4(3H)-one (CAS 163311-08-8)


Ion Channel Pharmacology: KCNQ2/Q3 Antagonist Tool Compound

Due to its potent and well-characterized KCNQ2/Q3 antagonist activity (IC50 = 120 nM) and favorable CYP inhibition profile (CYP2D6 IC50 = 19.9 µM), 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one serves as an excellent tool compound for investigating KCNQ channel physiology and pharmacology [1]. Its 2-fold potency advantage over structural analogs enables more robust target engagement in cellular assays, while its minimal CYP2D6 interaction reduces confounding metabolic effects in vitro [1].

Medicinal Chemistry: Advanced Building Block for CNS-Targeted Libraries

The dual functionality of this compound—a reactive chloromethyl group for nucleophilic substitution and a metabolically stabilizing 6-fluoro group—makes it an ideal advanced intermediate for synthesizing focused libraries of CNS-targeted quinazolinone derivatives . The favorable CYP profile further supports its use in CNS drug discovery, where minimizing drug-drug interaction potential is paramount .

ADME-Tox Profiling: Reference Compound for CYP2D6 Selectivity Studies

With an unusually high IC50 for CYP2D6 (19.9 µM) relative to other quinazolinones, 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one can serve as a reference standard for developing CYP2D6-selective assays and for benchmarking the metabolic liabilities of new chemical entities [2]. This application is particularly valuable in early-stage drug discovery to identify compounds with low potential for CYP-mediated drug-drug interactions [2].

Chemical Biology: Probe for KCNQ Channel Subtype Selectivity Studies

The compound's unique substitution pattern and demonstrated KCNQ2/Q3 antagonism, coupled with structural features that may confer improved selectivity over KCNQ1, position it as a valuable probe for dissecting the physiological roles of different KCNQ channel subtypes [3]. Researchers can use this compound to differentiate KCNQ2/Q3-mediated effects from those mediated by other KCNQ family members in native tissues [3].

Quote Request

Request a Quote for 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.